molecular formula C15H11Cl3O3 B2408235 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde CAS No. 1443279-37-5

3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde

Cat. No.: B2408235
CAS No.: 1443279-37-5
M. Wt: 345.6
InChI Key: ZMJJYTRBDXTJBV-UHFFFAOYSA-N
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Description

3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C15H11Cl3O3 It is a derivative of benzaldehyde, featuring a methoxy group at the 3-position and a 2,4,6-trichlorobenzyl ether at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2,4,6-trichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy and trichlorobenzyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzoic acid.

    Reduction: 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its aldehyde and ether functional groups. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde
  • 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
  • 3-Methoxy-4-(2,4-dichlorobenzyl)oxy)benzaldehyde

Comparison: 3-Methoxy-4-((2,4,6-trichlorobenzyl)oxy)benzaldehyde is unique due to the presence of the 2,4,6-trichlorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and potential biological activity due to the electron-withdrawing effects of the trichlorobenzyl moiety .

Properties

IUPAC Name

3-methoxy-4-[(2,4,6-trichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-15-4-9(7-19)2-3-14(15)21-8-11-12(17)5-10(16)6-13(11)18/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJJYTRBDXTJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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